molecular formula C17H23NO5 B249960 Ethyl 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylate

Ethyl 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylate

Cat. No.: B249960
M. Wt: 321.4 g/mol
InChI Key: DBPDAYRAMCZNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry. This compound, in particular, is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a 3,4-dimethoxyphenyl carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylate typically involves the reaction of piperidine with ethyl 3,4-dimethoxyphenylacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Piperidine derivatives with various substituents

Scientific Research Applications

Ethyl 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:

  • Ethyl piperidine-3-carboxylate
  • Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate
  • Ethyl 1-[(3,4-dimethoxyphenyl)carbamoyl]piperidine-4-carboxylate

These compounds share similar structural features but may differ in their biological activities and applications

Properties

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

ethyl 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylate

InChI

InChI=1S/C17H23NO5/c1-4-23-17(20)12-7-9-18(10-8-12)16(19)13-5-6-14(21-2)15(11-13)22-3/h5-6,11-12H,4,7-10H2,1-3H3

InChI Key

DBPDAYRAMCZNLS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.